molecular formula C8H6ClF3N4 B11864910 4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11864910
M. Wt: 250.61 g/mol
InChI Key: VXHWASNMCOTWLV-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions. One common method includes the initial α-alkylation reaction between diethyl malonate and allyl bromide, followed by cyclization with amidine to form the pyrazolo[3,4-d]pyrimidine ring . Another approach involves the use of microwave-assisted synthesis, which has been shown to be a robust method for preparing such derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of microwave-assisted synthesis could be particularly advantageous in an industrial setting due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[3,4-d]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes or proteins involved in cell proliferation and survival . The exact molecular pathways can vary depending on the specific biological context and target.

Properties

Molecular Formula

C8H6ClF3N4

Molecular Weight

250.61 g/mol

IUPAC Name

4-chloro-1-ethyl-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H6ClF3N4/c1-2-16-6-4(3-13-16)5(9)14-7(15-6)8(10,11)12/h3H,2H2,1H3

InChI Key

VXHWASNMCOTWLV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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